4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a chemical compound with the empirical formula C6H11Cl2N3. It has a molecular weight of 196.08 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl. [H]Cl.C1 (CNCC2)=C2NN=C1 . The InChI key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 331.7±32.0 °C at 760 mmHg, and a flash point of 154.4±25.1 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application Summary : “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3 and a molecular weight of 196.08 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
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Scientific Field : Medicinal Chemistry
- Application Summary : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
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Scientific Field : Organic Synthesis
- Application Summary : This compound can be used in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
- Methods of Application : The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
- Results or Outcomes : The successful synthesis of the target compound was achieved .
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Scientific Field : Photophysical Properties
- Application Summary : Pyrazolo-pyridines, including “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine”, can be used in the study of photophysical properties .
- Methods of Application : The study involves the synthesis of polycyclic heterocycles using ketones as condensation partner .
- Results or Outcomes : The study provides insights into the photophysical properties of these compounds .
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Scientific Field : Organic Synthesis
- Application Summary : This compound can be used in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
- Methods of Application : The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
- Results or Outcomes : The successful synthesis of the target compound was achieved .
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Scientific Field : Photophysical Properties
- Application Summary : Pyrazolo-pyridines, including “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine”, can be used in the study of photophysical properties .
- Methods of Application : The study involves the synthesis of polycyclic heterocycles using ketones as condensation partner .
- Results or Outcomes : The study provides insights into the photophysical properties of these compounds .
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-4-6-5(1)3-8-9-6;;/h3,7H,1-2,4H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZTKOTDSKTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672164 | |
Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride | |
CAS RN |
871726-74-8 | |
Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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